molecular formula C24H25FN6O B2414620 N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide CAS No. 1189881-88-6

N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

Cat. No.: B2414620
CAS No.: 1189881-88-6
M. Wt: 432.503
InChI Key: OLWTVTRYYKFTHG-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The compound is known for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c25-18-10-8-17(9-11-18)16-26-22(32)13-12-21-28-29-24-23(30-14-4-1-5-15-30)27-19-6-2-3-7-20(19)31(21)24/h2-3,6-11H,1,4-5,12-16H2,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWTVTRYYKFTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonamide with 2-(propylsulfonyl)-1,3-benzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been linked to enhanced activity against various bacterial strains. For instance, derivatives of triazoles have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have suggested that N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide may possess anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been demonstrated in vitro, making it a candidate for further investigation in cancer therapeutics .

Neuropharmacological Effects

Given the piperidine component's association with neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, warranting further exploration into its efficacy as a treatment for neurological disorders .

Case Study 1: Antimicrobial Evaluation

In a recent study published in Acta Crystallographica, researchers synthesized several derivatives of quinoxaline-based compounds and evaluated their antimicrobial activities. The results indicated that modifications similar to those in this compound led to enhanced antimicrobial potency against resistant bacterial strains .

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted on analogs of this compound revealed significant cytotoxic effects against various cancer cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities. The presence of both methyl and propylsulfonyl groups enhances its solubility and reactivity compared to other similar compounds .

Biological Activity

N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A 4-fluorophenyl group,
  • A piperidine moiety,
  • A triazoloquinoxaline framework.

This unique combination suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar scaffolds showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most potent derivatives .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are notable. Research indicates that compounds with similar structures exhibit selective inhibition of cyclooxygenase enzymes (COX), crucial in inflammatory pathways. For example, some derivatives demonstrated IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory potential .

Anticancer Activity

The anticancer properties of related triazoloquinoxaline derivatives have been explored extensively. These compounds have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies indicated significant cytotoxic effects on human cancer cells with IC50 values in the micromolar range .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound likely interacts with key enzymes involved in inflammation and tumor growth.
  • Disruption of Cellular Signaling : It may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityIC50 Value
PYZ3COX-II Inhibition0.011 μM
VariousAnticancer (various lines)0.5 - 10 μM
Derivative 7bAntimicrobial (S. aureus)0.22 μg/mL

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